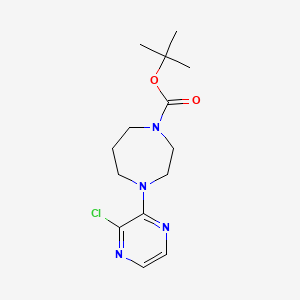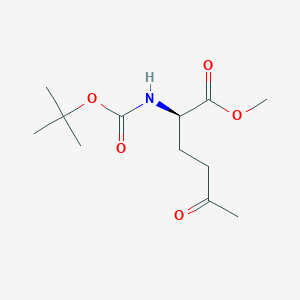
(tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of lithium aluminium hydride (LiAlH4) and tetrahydrofuran (THF) at 0°C . The ester is added dropwise over 10 minutes, and the suspension is stirred for an additional 20 minutes once the alcohol is fully formed .Chemical Reactions Analysis
In organic synthesis transformations, the carbonyl group in similar compounds like “1-(tetrahydro-2H-pyran-4-yl)ethanone” can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Scientific Research Applications
Synthetic Applications and Chemical Transformations
Synthesis of Diamides and Amides : Chemical synthesis involving the reaction of related tetrahydro-2H-pyran compounds with various amines and carboxylic acids to yield diamides and amides demonstrates the utility of these compounds in constructing complex organic molecules. For example, Agekyan and Mkryan (2015) and (2018) detailed the synthesis of p-aminobenzoic acid diamides and dicarboxylic acid amides, highlighting the versatility of these tetrahydro-2H-pyran compounds in organic synthesis (Agekyan & Mkryan, 2015); (Aghekyan et al., 2018).
Chemical Transformations for Novel Architectures : The capability to undergo various chemical transformations is pivotal in the construction of complex molecular architectures. For instance, Arutyunyan et al. (2012) explored the cyanoethylation of a related tetrahydro-2H-pyran compound, underscoring the methodological advances in accessing new molecular structures (Arutyunyan et al., 2012).
Advanced Organic Syntheses : Innovations in organic synthesis, such as the Prins-type cyclization for constructing fused polycyclic ring systems, highlight the role of tetrahydro-2H-pyran derivatives in facilitating complex synthetic routes. Someswarao et al. (2018) demonstrated such a strategy for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, showcasing the compound's utility in creating natural product-like structures (Someswarao et al., 2018).
Safety and Hazards
properties
IUPAC Name |
(4-methylphenyl)-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-2-4-11(5-3-10)13(14)12-6-8-15-9-7-12;/h2-5,12-13H,6-9,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCCUSUPVXCMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCOCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1471977.png)



